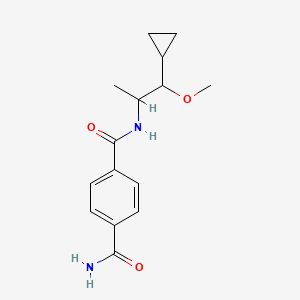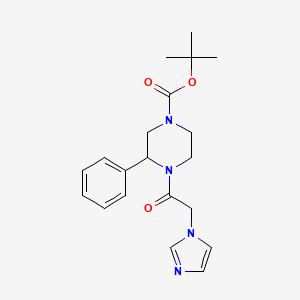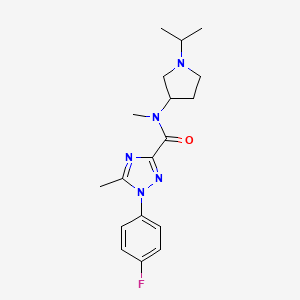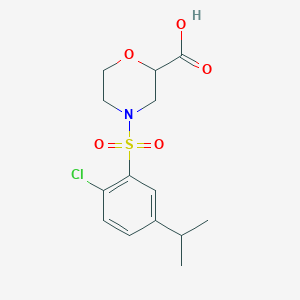![molecular formula C20H31N3O5 B6975863 Tert-butyl 4-[2-[2-(2-hydroxypropanoylamino)phenoxy]ethyl]piperazine-1-carboxylate](/img/structure/B6975863.png)
Tert-butyl 4-[2-[2-(2-hydroxypropanoylamino)phenoxy]ethyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[2-[2-(2-hydroxypropanoylamino)phenoxy]ethyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a tert-butyl group, and a hydroxypropanoylamino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-[2-(2-hydroxypropanoylamino)phenoxy]ethyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis and ensuring the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[2-[2-(2-hydroxypropanoylamino)phenoxy]ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropanoylamino moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropanoylamino moiety can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[2-[2-(2-hydroxypropanoylamino)phenoxy]ethyl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[2-[2-(2-hydroxypropanoylamino)phenoxy]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[2-[2-(2-hydroxypropanoylamino)phenoxy]ethyl]piperazine-1-carboxylate is unique due to the presence of the hydroxypropanoylamino moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-[2-(2-hydroxypropanoylamino)phenoxy]ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-15(24)18(25)21-16-7-5-6-8-17(16)27-14-13-22-9-11-23(12-10-22)19(26)28-20(2,3)4/h5-8,15,24H,9-14H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGNAENQLFRYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OCCN2CCN(CC2)C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl (2R)-2-[(4-methoxycarbonyloxan-4-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6975780.png)

![Tert-butyl 2-[(3-methylbut-2-enoylamino)methyl]-1,4-oxazepane-4-carboxylate](/img/structure/B6975801.png)

![N-[4-[cyclopropyl(methyl)amino]butyl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6975816.png)

![tert-butyl N-[[1-[1-(2-ethylbutanoyl)piperidin-3-yl]triazol-4-yl]methyl]carbamate](/img/structure/B6975839.png)
![tert-butyl N-[[1-[1-[(2S)-oxolane-2-carbonyl]piperidin-3-yl]triazol-4-yl]methyl]carbamate](/img/structure/B6975842.png)
![tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-3-yl]carbamate](/img/structure/B6975853.png)
![Tert-butyl 4-[2-[2-[(2-methoxyacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate](/img/structure/B6975856.png)

![4-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylmorpholine-2-carboxylic acid](/img/structure/B6975871.png)
![[(2S,3S)-3-amino-2-(2-methoxyphenyl)piperidin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B6975877.png)
![N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide](/img/structure/B6975879.png)
